molecular formula C15H14N2O3S2 B2979903 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide CAS No. 2319897-88-4

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2979903
CAS No.: 2319897-88-4
M. Wt: 334.41
InChI Key: YCVUZHPQIFKNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide is a synthetic chemical reagent designed for research applications. This hybrid molecule features a bithiophene backbone linked to a 5-methylisoxazole-3-carboxamide group, a structural motif known to be of significant interest in medicinal chemistry. The bithiophene moiety is a privileged structure in material science and pharmaceutical research, while the isoxazole carboxamide unit is recognized as a key pharmacophore in bioactive compounds . Although the specific biological profile of this compound requires further investigation, its structural architecture suggests potential as a valuable scaffold in drug discovery. Research on analogous isoxazole carboxamide derivatives has demonstrated their potential as core structures for developing novel therapeutic agents with various biological activities . Furthermore, recent studies on thiophene carboxamide derivatives have highlighted their promise as potent and selective inhibitors of specific enzyme targets, such as sphingomyelin synthase 2 (SMS2), indicating a potential research pathway for inflammatory and metabolic diseases . This compound is supplied as a high-purity material to support these and other innovative research endeavors. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-9-6-11(17-20-9)15(19)16-7-12(18)14-3-2-13(22-14)10-4-5-21-8-10/h2-6,8,12,18H,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVUZHPQIFKNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide, with the CAS number 2319897-88-4, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its immunomodulatory effects, anticancer properties, and other relevant biological interactions.

Molecular Structure

The molecular formula of this compound is C15H14N2O3S2C_{15}H_{14}N_{2}O_{3}S_{2}, with a molecular weight of approximately 334.4 g/mol. The compound features a bithiophene moiety, which contributes to its electronic properties and potential biological activity.

Physical Properties

PropertyValue
Molecular Weight334.4 g/mol
Molecular FormulaC15H14N2O3S2
DensityN/A
Boiling PointN/A
Melting PointN/A

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of isoxazole derivatives, including the compound . Isoxazole derivatives are known to regulate immune functions and exhibit anti-inflammatory effects. For instance, one study reported that related compounds inhibited foot pad edema induced by carrageenan in Wistar rats, correlating with reduced serum levels of TNF-α and histological changes indicating less damage to mast cells and macrophage infiltration .

Key Findings:

  • Inhibition of Inflammation : The compound demonstrated significant inhibition of inflammatory responses in animal models.
  • Regulation of Cytokines : It was observed that isoxazole derivatives can modulate cytokine production, impacting both pro-inflammatory and anti-inflammatory pathways.

Anticancer Properties

The anticancer activity of isoxazole derivatives has been explored in various contexts. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of NF-κB signaling pathways .

Case Study:
In a study assessing the anticancer potential of similar isoxazole compounds, it was found that they effectively inhibited cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, suggesting a promising avenue for therapeutic development .

Mechanistic Insights

The biological mechanisms through which this compound exerts its effects include:

  • Caspase Activation : Induction of caspase pathways leading to programmed cell death.
  • Cytokine Modulation : Alteration in cytokine profiles affecting immune responses.
  • Inhibition of Kinases : Potential interactions with specific kinases involved in cell signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and related isoxazole-carboxamide derivatives:

Compound Name Isoxazole Substituents Linker Group Aromatic/Functional Moieties Key Structural Differences Evidence ID
Target Compound : N-(2-([2,3'-Bithiophen]-5-yl)-2-Hydroxyethyl)-5-Methylisoxazole-3-Carboxamide 5-Methyl at position 3 2-Hydroxyethyl [2,3'-Bithiophen]-5-yl Reference standard for comparison
N-(2-([2,3'-Bithiophen]-5-yl)-2-Hydroxyethyl)-3,5-Dimethylisoxazole-4-Carboxamide 3,5-Dimethyl at position 4 2-Hydroxyethyl [2,3'-Bithiophen]-5-yl Additional methyl at isoxazole position 3; carboxamide at position 4 instead of 3
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-5-(Furan-2-yl)-1,2-Oxazole-3-Carboxamide 5-Furan-2-yl at position 3 Ethyl (no hydroxyl) [2,2'-Bithiophene]-5-yl Furan substituent replaces methyl; lack of hydroxyl in linker
N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE 5-Methyl at position 4 Benzhydryl (diphenylmethyl) 2-Chlorophenyl Bulky benzhydryl group; chlorophenyl substituent; carboxamide at position 4
N-(3-Hydroxyphenyl)-5-Methylisoxazole-3-Carboxamide 5-Methyl at position 3 Direct bond (no linker) 3-Hydroxyphenyl Simpler structure with no bithiophene or hydroxyethyl chain
5-Methyl-N-(4-Methyl-5-Nitropyridin-2-yl)-3-Phenylisoxazole-4-Carboxamide (SI10) 5-Methyl and 3-phenyl at position 4 Direct bond (no linker) 4-Methyl-5-nitropyridin-2-yl Nitropyridine moiety; carboxamide at position 4

Pharmacological Implications (Inferred from Structural Features)

  • Bithiophene Derivatives: The [2,3'-bithiophen]-5-yl group in the target compound and its dimethylisoxazole analog may enhance binding to hydrophobic pockets in biological targets, such as enzymes or receptors. The hydroxyethyl linker could improve solubility compared to non-hydroxylated analogs like the furan-substituted derivative .
  • Nitropyridine (SI10) : The nitro group could act as an electron-withdrawing group, influencing electronic properties and reactivity in drug-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.